Pitstop2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pitstop 2 is a novel, selective, cell membrane-permeable clathrin inhibitor. It competitively inhibits the clathrin terminal domain to selectively inhibit clathrin-mediated endocytosis. This compound has been widely used in scientific research to study the mechanisms of endocytosis and other cellular processes .

科学的研究の応用

Pitstop 2 has a wide range of applications in scientific research:

Chemistry: Used to study the mechanisms of clathrin-mediated endocytosis and other cellular processes.

Biology: Helps in understanding the role of clathrin in cellular trafficking and endocytosis.

Medicine: Investigated for its potential in inhibiting viral entry and synaptic vesicle recycling.

Industry: Used in high-throughput screening assays to identify potential therapeutic targets.

作用機序

Target of Action

Pitstop2 is a selective inhibitor of the association of amphiphysin with the terminal domain of clathrin . Amphiphysin is a protein that plays a crucial role in clathrin-mediated endocytosis (CME), a process that allows cells to intake molecules by engulfing them in a clathrin-coated vesicle .

Mode of Action

This compound competitively inhibits the interaction between amphiphysin and the terminal domain of clathrin . This inhibition disrupts the formation of clathrin-coated vesicles, thereby interfering with the process of CME .

Biochemical Pathways

This compound affects the clathrin-mediated endocytosis (CME) pathway . By inhibiting the interaction of amphiphysin with the terminal domain of clathrin, this compound disrupts the formation of clathrin-coated vesicles, which are essential components of the CME pathway . This leads to a decrease in the intake of nutrients, macromolecules, and membrane proteins into cells .

Pharmacokinetics

It is known that this compound isnot water-soluble but can be used in low concentrations of DMSO . It is recommended to use a final working concentration of 25 μM . Most cell lines will tolerate a concentration of 30 μM this compound, but primary cells generally tend to be more sensitive .

Result of Action

The primary result of this compound’s action is the inhibition of clathrin-mediated endocytosis (CME) . This leads to a decrease in the intake of nutrients, macromolecules, and membrane proteins into cells . Additionally, this compound has been shown to potently and specifically reduce HIV-1 infectivity in HeLa cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, high concentrations of this compound may interfere with fluorescence imaging due to a low emittance of the compound in the green channel . Moreover, the compound’s effects on endocytosis are reversible, with this compound-induced block of Tf endocytosis in HeLa cells being completely reversed within 1-3 hr of drug washout .

生化学分析

Biochemical Properties

“Pitstop2” competitively inhibits the clathrin terminal domain, thereby selectively inhibiting clathrin-mediated endocytosis (CME) . The IC50 value for the inhibition of the association of amphiphysin with the clathrin terminal domain is approximately 12 μM . “this compound” interferes with receptor-mediated endocytosis (RME), entry of HIV, and synaptic vesicle recycling .

Cellular Effects

“this compound” has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported that “this compound” can trap HeLa cells in metaphase through the loss of mitotic spindle integrity and activation of the spindle assembly checkpoint . This effect is similar to the effects observed with clathrin depletion and aurora A kinase inhibition .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its competitive inhibition of the clathrin terminal domain . This inhibition disrupts clathrin-mediated endocytosis, a process that is crucial for the internalization of various biomolecules and the regulation of numerous intracellular signaling cascades .

Temporal Effects in Laboratory Settings

The effects of “this compound” can change over time in laboratory settings. For instance, it has been observed that a final working concentration of 25 μM is generally recommended for most cell lines . Primary cells tend to be more sensitive and could suffer from higher concentrations .

Transport and Distribution

“this compound” is soluble in DMSO and can be directly diluted in aqueous media to the final working concentration . It is not water-soluble but can be used in low concentrations of DMSO (up to 1% for cellular experiments, up to 3% for in vitro use) .

準備方法

Synthetic Routes and Reaction Conditions

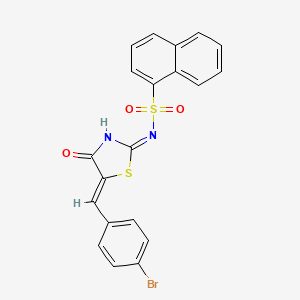

The synthesis of Pitstop 2 involves the reaction of naphthalene sulfonyl chloride with pseudothiohydantoin, followed by condensation with 4-bromobenzaldehyde . The procedures are simple, efficient, and amenable to scale-up, enabling cost-effective in-house synthesis for users of these inhibitor classes .

Industrial Production Methods

While specific industrial production methods for Pitstop 2 are not widely documented, the synthesis protocols are adaptable for large-scale production. The procedures involve standard organic synthesis techniques such as sulfonation, condensation, and purification through crystallization or chromatography .

化学反応の分析

Types of Reactions

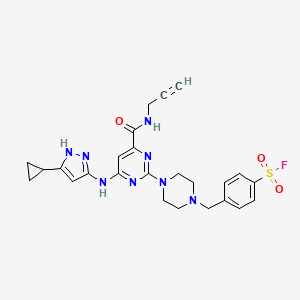

Pitstop 2 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and thiazolidinone moieties .

Common Reagents and Conditions

Sulfonation: Naphthalene sulfonyl chloride is used as a sulfonating agent.

Condensation: 4-bromobenzaldehyde is used in the condensation step.

Major Products

The major product formed from these reactions is Pitstop 2 itself, which is a potent inhibitor of clathrin-mediated endocytosis .

類似化合物との比較

Similar Compounds

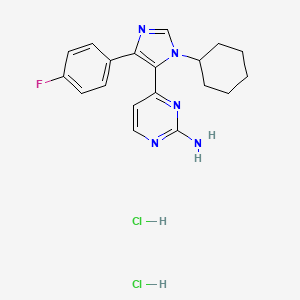

Pitstop 1: Another clathrin inhibitor with a similar mechanism of action but different chemical structure.

Dynasore: Inhibits dynamin activity and blocks clathrin-mediated endocytosis.

Dynole: Similar to Dynasore, it targets dynamin and inhibits clathrin-mediated endocytosis.

Uniqueness

Pitstop 2 is unique in its ability to inhibit both clathrin-mediated and clathrin-independent endocytosis . This dual inhibition makes it a valuable tool for studying various endocytic pathways and their roles in cellular processes .

特性

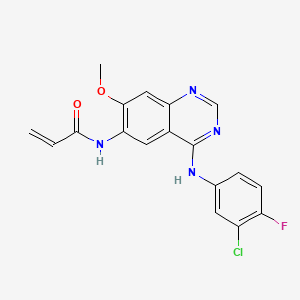

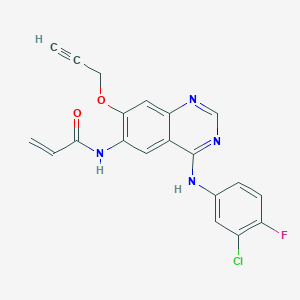

IUPAC Name |

(NE)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDLWHGPJPVPDU-ATVHPVEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)/N=C/3\NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: [] Pitstop2 selectively blocks the interaction between clathrin and the amino-terminal domain of clathrin adaptor protein 2 (AP2). This interaction is crucial for the formation of clathrin-coated pits, essential structures for clathrin-mediated endocytosis.

A: [] By inhibiting clathrin-mediated endocytosis, this compound can disrupt the internalization of various cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This can lead to altered downstream signaling pathways, affecting cellular processes such as proliferation, differentiation, and migration. For example, this compound has been shown to block forskolin-induced ERK phosphorylation in guinea pig cardiac neurons, suggesting a role of clathrin-dependent endosomal signaling in this process.

ANone: The molecular formula of this compound is C24H21ClN2O3, and its molecular weight is 420.88 g/mol.

ANone: Spectroscopic data for this compound, such as NMR and mass spectrometry, are typically available from chemical suppliers and in publications where the compound was first synthesized and characterized.

A: [] Yes, this compound is commonly used in live-cell imaging studies to investigate the dynamics of clathrin-mediated endocytosis. Its fluorescently labeled derivatives are also available for visualizing clathrin-coated structures in living cells. A study on Zika virus entry into human glioblastoma cells utilized this compound to demonstrate the involvement of clathrin-mediated endocytosis in the process, highlighting its compatibility with cellular studies.

ANone: Storage recommendations for this compound can vary depending on the supplier and formulation. It is generally recommended to store the compound desiccated at -20°C, protected from light.

A: [] this compound has been extensively used to study the role of clathrin-mediated endocytosis in regulating GPCR signaling. By inhibiting receptor internalization, researchers can determine whether specific downstream effects of GPCR activation are dependent on endocytosis or occur exclusively at the plasma membrane. For instance, a study on the delta opioid receptor in myenteric neurons showed that this compound blocked receptor internalization and inhibited neuromuscular transmission in the mouse colon, suggesting a role for receptor endocytosis in this process.

A: [] Yes, this compound has been utilized to investigate the involvement of clathrin-mediated endocytosis in the entry of various viruses, including Zika virus, HIV-1, and others. By blocking clathrin-dependent endocytosis, researchers can assess the importance of this pathway for viral infection. A study utilizing a triple-labeling approach with HIV-1 pseudoviruses demonstrated that this compound, along with other endocytic inhibitors, significantly reduced viral infection in HeLa-derived and primary CD4+ T cells, supporting a crucial role of endocytosis in viral entry.

A: [] While the exact SAR of this compound has not been extensively published, structural modifications, particularly those affecting the chlorophenyl moiety, are known to influence its inhibitory potency and selectivity. Researchers have developed analogs with altered pharmacological profiles.

A: [] Common cell-based assays to evaluate this compound activity include:

A: [] Yes, this compound has been used in preclinical animal models to investigate the role of clathrin-mediated endocytosis in various physiological and pathological processes. For example, in a chronic migraine rat model, this compound administration improved hyperalgesia, demonstrating its potential therapeutic relevance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B610057.png)